molecular formula C15H13N3OS2 B5009757 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone

Cat. No.: B5009757
M. Wt: 315.4 g/mol
InChI Key: INJIOZXIOLMCAM-UHFFFAOYSA-N
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Description

The compound “2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone” is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives are known for their wide range of synthetic medicines . They have been reported to have various medicinal actions, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .


Synthesis Analysis

The synthesis of similar compounds involves several steps . Starting from an aromatic amine, the corresponding hydrazinecarbothioamide is formed, followed by acylation to form hydrazine-1-carbothioamide . This is then cyclized to form the 1,2,4-triazole-3-thiol . The S-alkylation was performed using an alkaline base and the reduction of the ketone group to the corresponding secondary alcohol was carried out with sodium borohydride .


Molecular Structure Analysis

The molecular structure of this compound, like other 1,2,4-triazole derivatives, includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one nitrogen atom at the 3-position . This structure is often found in synthetic medicines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and S-alkylation . The S-alkylation of the 1,2,4-triazole-3-thiol was carried out using 2-bromo-1-phenylethanone in DMF in the presence of Cs2CO3 at room temperature .


Physical and Chemical Properties Analysis

The synthesized compounds were characterized by IR, 1D and 2D NMR 1H-1H, 1H-13C and 1H-15N-NMR spectroscopy and by elemental analysis . This suggests that the compound has specific spectroscopic properties that can be identified using these techniques.

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, it’s known that 1,2,4-triazole derivatives have a wide range of medicinal actions . They can act as anti-tubercular agents, protein inhibitors involved in the mechanism of diseases such as diabetes, obesity, and cancer .

Future Directions

The future directions for this compound could involve further exploration of its medicinal properties, given the wide range of actions reported for 1,2,4-triazole derivatives . Additionally, modifications to its structure could be explored to enhance its medicinal properties or reduce potential side effects.

Properties

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-18-14(11-6-3-2-4-7-11)16-17-15(18)21-10-12(19)13-8-5-9-20-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJIOZXIOLMCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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